molecular formula C8H7ClF2O4S B1418584 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride CAS No. 1154355-35-7

2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1418584
CAS No.: 1154355-35-7
M. Wt: 272.65 g/mol
InChI Key: FGKMHFBDJBWSGH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride is an organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a benzene ring, along with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by sulfonylation. One common method involves the reaction of 2,5-dimethoxybenzene with difluoromethylating agents under specific conditions to introduce the difluoromethoxy group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines, alcohols, and bases (e.g., triethylamine) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products Formed:

Scientific Research Applications

2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The difluoromethoxy and methoxy groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride
  • 2-(Difluoromethoxy)-4-methoxybenzene-1-sulfonyl chloride
  • 2-(Difluoromethoxy)-5-methylbenzene-1-sulfonyl chloride

Comparison:

Properties

IUPAC Name

2-(difluoromethoxy)-5-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O4S/c1-14-5-2-3-6(15-8(10)11)7(4-5)16(9,12)13/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKMHFBDJBWSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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